N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a naphtho[2,1-b]furan core, which is a fused ring system, and a hydrazide functional group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-(5-Bromo-2-hydroxybenzylidene)thiophene-2-carbohydrazide
- (E)-N′-(2-Hydroxy-5-nitrobenzylidene)thiophene-2-carbohydrazide
- (Z)-N′-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is unique due to its naphtho[2,1-b]furan core, which is less common compared to other aromatic systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H13BrN2O3 |
---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13BrN2O3/c21-14-6-7-17(24)13(9-14)11-22-23-20(25)19-10-16-15-4-2-1-3-12(15)5-8-18(16)26-19/h1-11,24H,(H,23,25)/b22-11+ |
InChI Key |
RFJIYRBBALTPGI-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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